Broad spectrum fluoroquinolone antibiotic agent. Inhibits DNA gyrase (MIC values are 3 and 89 μM for gyrA mutant and qnr-containing E. coli respectively). Prevents DNA supercoiling and DNA synthesis. Orally active.
Enrofloxacin is a fluoroquinolone antibiotic. It is active against panels of Campylobacter, E. coli, and Salmonella isolates (mean MIC50s = 0.06, 0.5, and 0.03 µg/ml, respectively). It is also active against equine isolates of L. intracellularis (MICs = 0.125-0.5 µg/ml). Enrofloxacin inhibits bacterial DNA gyrase. In vivo, enrofloxacin (10 mg/kg) increases survival in a mouse model of enteropathogenic E. coli-induced sepsis. Formulations containing enrofloxacin have been used in the treatment of veterinary bacterial infections.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Enrofloxacin is classified under the second generation quinolone antibiotics, known as ′fluoroquinolones′. It is a component of several medicines used to treat urinary tract infections, infections of the gastrointestinal tract, respiratory tract infections, infections of the skin structure as well as surgical prophylaxis.
Chemical structure: fluoroquinolone
Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic extensively used in human and veterinary medicines. The drug acts by inhibiting bacterial DNA gyrase and DNA Topoisomerase IV (Topo IV), which are the vital enzymes responsible for DNA replication.
Enrofloxacin is a quinolinemonocarboxylic acid that is 1,4-dihydroquinoline-3-carboxylic acid substituted by an oxo group at position 4, a fluoro group at position 6, a cyclopropyl group at position 1 and a 4-ethylpiperazin-1-yl group at position 7. It is a veterinary antibacterial agent used for the treatment of pets. It has a role as an antibacterial agent, an antineoplastic agent and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a quinolone, an organofluorine compound, a N-alkylpiperazine, a N-arylpiperazine and a member of cyclopropanes.
Enrofloxacin, also known as baytril or bay VP 2674, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Enrofloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, enrofloxacin is primarily located in the cytoplasm.
Enrofloxacin is an antibiotic agent from the fluoroquinolone family produced by the Bayer Corporation. Enrofloxacin is approved by the FDA for its veterinary use. Due to the identification of fluoroquinolone-resistant strains of Campylobacter, in September 2005, the FDA withdrew the approval of enrofloxacin for its use in water to treat flocks of poultry.